

13C NMR data for 4'-methoxy-4-biphenylcarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1302210

[Get Quote](#)

An In-depth Technical Guide to the ^{13}C NMR Spectroscopy of 4'-methoxy-4-biphenylcarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-methoxy-4-biphenylcarboxylic acid is a biphenyl derivative with a molecular formula of $\text{C}_{14}\text{H}_{12}\text{O}_3$ and a molecular weight of 228.24 g/mol .[\[1\]](#)[\[2\]](#) Its rigid, rod-like structure, functionalized with a hydrophilic carboxylic acid group and a lipophilic methoxy group, makes it a valuable building block in the synthesis of liquid crystals, polymers, and pharmacologically active molecules. Accurate structural elucidation is paramount in these applications, and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy stands as a definitive, non-destructive technique for this purpose.

This guide provides a comprehensive analysis of the ^{13}C NMR spectrum of 4'-methoxy-4-biphenylcarboxylic acid. It moves beyond a simple data report to explain the causal relationships between the molecular structure and the observed spectral data, offers a detailed experimental protocol grounded in best practices, and presents a framework for data validation and interpretation.

Section 1: Molecular Structure and Carbon Environments

To interpret the ^{13}C NMR spectrum, it is essential to first understand the unique electronic environment of each carbon atom in the molecule. The structure consists of two phenyl rings linked together. One ring is substituted with a carboxylic acid group (-COOH), an electron-withdrawing group (EWG), while the other is substituted with a methoxy group (-OCH₃), a strong electron-donating group (EDG). This substitution pattern removes the symmetry of a simple biphenyl molecule, resulting in ten distinct aromatic carbon signals and two aliphatic carbon signals (one from the methoxy group and one from the carboxyl group).

For clarity in spectral assignment, the carbon atoms are numbered as shown in the diagram below.

Caption: Structure of 4'-methoxy-4-biphenylcarboxylic acid with IUPAC numbering.

Section 2: Interpreting the ^{13}C NMR Spectrum

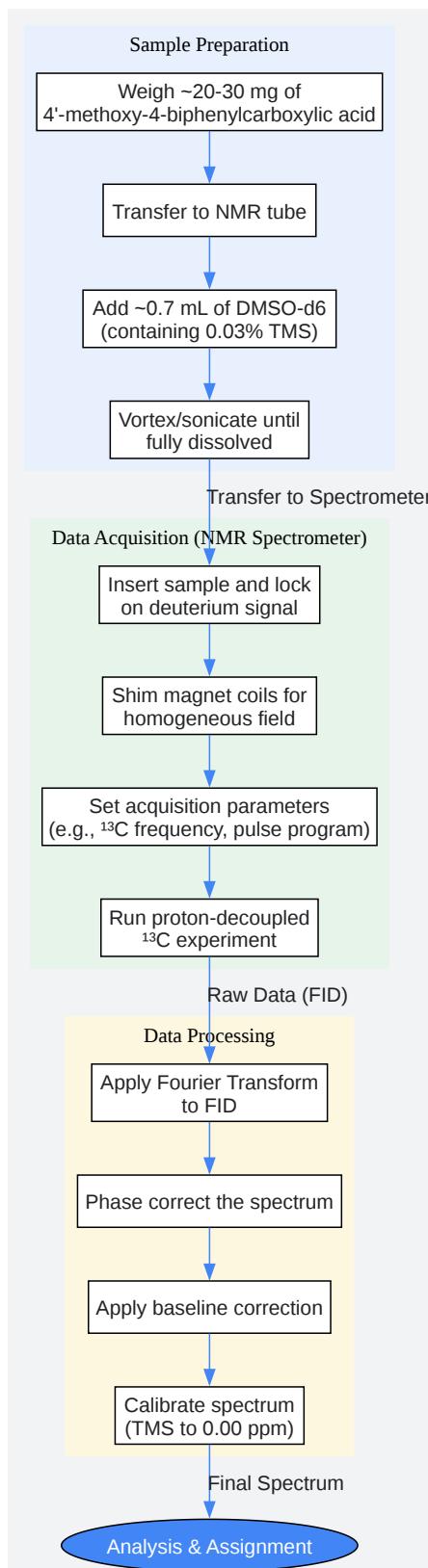
The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electron-donating groups increase electron density, "shielding" the nucleus and causing its signal to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups decrease electron density, "deshielding" the nucleus and shifting its signal to a higher chemical shift (downfield).

- Carboxylic Acid (-COOH): The carbonyl carbon is extremely deshielded due to the strong electronegativity of the two oxygen atoms, placing it far downfield, typically in the 165-180 ppm range.^{[3][4]} The attached aromatic carbon (C-4) is also deshielded.
- Methoxy Group (-OCH₃): The oxygen atom strongly donates electron density via resonance to the aromatic ring, particularly at the ortho (C-3', C-5') and para (C-1') positions, causing them to be shielded (shifted upfield). The carbon directly attached to the oxygen (C-4') is, however, deshielded by the inductive effect of the oxygen. The methyl carbon of the methoxy group itself appears in the aliphatic region, typically around 55-60 ppm.

Spectral Data and Peak Assignments

The reported ^{13}C NMR spectrum for 4'-methoxy-4-biphenylcarboxylic acid was acquired in deuterated dimethyl sulfoxide (DMSO-d_6). The observed chemical shifts are presented and assigned in the table below.[\[1\]](#)

Assigned Carbon	Observed Chemical Shift (δ) in ppm	Rationale for Assignment
C=O (Carboxyl)	167.17	Most downfield signal, characteristic of a carboxylic acid carbon. [5]
C-4' (C-OCH ₃)	159.49	Aromatic carbon directly bonded to the highly electronegative oxygen atom of the methoxy group.
C-1 (ipso-C)	143.90	Quaternary carbon of the carboxylic acid-substituted ring, deshielded by the adjacent ring and the EWG.
C-4 (C-COOH)	131.16	Quaternary carbon directly attached to the electron-withdrawing carboxylic acid group.
C-2, C-6	129.91	ortho to the carboxylic acid group. Deshielded by the anisotropic effect of the -COOH group.
C-2', C-6'	128.09	ortho to the ipso-carbon (C-1') and meta to the methoxy group.
C-1' (ipso-C)	128.77	Quaternary carbon of the methoxy-substituted ring. Shielded relative to C-1 due to the EDG on its ring.
C-3, C-5	126.08	meta to the carboxylic acid group. Least affected by the substituent on its ring.


C-3', C-5'	114.45	ortho to the methoxy group. Strongly shielded by the electron-donating resonance effect of the -OCH ₃ group.
-OCH ₃ (Methyl)	55.17	Aliphatic carbon of the methoxy group, consistent with typical values.

Note: The original data source lists 10 peaks.^[1] A standard ¹³C NMR would show 12 distinct carbons due to the lack of symmetry. The provided data may have overlapping signals or some quaternary carbons may not be distinctly resolved.

Section 3: Experimental Protocol for Data Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of 4'-methoxy-4-biphenylcarboxylic acid. The causality behind key experimental choices is explained to ensure technical accuracy and reproducibility.

[Click to download full resolution via product page](#)

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Sample Preparation

- Analyte Weighing: Accurately weigh 15-30 mg of high-purity 4'-methoxy-4-biphenylcarboxylic acid.
 - Expertise & Experience: This mass provides a sufficient concentration for a strong signal-to-noise ratio in a reasonable timeframe, as ^{13}C is an insensitive nucleus (1.1% natural abundance).
- Solvent Selection: Add approximately 0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice due to the compound's good solubility and the solvent's high boiling point, which allows for variable temperature experiments if needed. The reference spectrum was acquired in DMSO-d₆.^[1]
 - Trustworthiness: Using a deuterated solvent is critical for the spectrometer's field-frequency lock system.
- Internal Standard: Use a solvent that contains a small amount (e.g., 0.03% v/v) of tetramethylsilane (TMS).
 - Authoritative Grounding: TMS is the universally accepted internal standard for ^1H and ^{13}C NMR, defined as 0.00 ppm.^[5] Its single, sharp signal does not overlap with most analyte signals.
- Dissolution: Ensure the sample is completely dissolved by vortexing or brief sonication. Insoluble material will degrade spectral quality (line broadening, poor shimming).

Instrument Parameters and Acquisition

The following are typical parameters on a 400 MHz (for ^1H) spectrometer, which corresponds to a ^{13}C frequency of ~101 MHz.

- Pulse Program: A standard one-pulse (zgpg30) sequence with proton decoupling is used. Proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon and provides a Nuclear Overhauser Effect (NOE) enhancement, which boosts signal intensity.

- Acquisition Time (AQ): ~1.0-2.0 seconds. This determines the digital resolution of the spectrum.
- Relaxation Delay (D1): ~2.0 seconds. This delay allows the carbon nuclei to return to thermal equilibrium between pulses. Quaternary carbons have longer relaxation times and may require a longer D1 for accurate quantitative analysis (though ^{13}C NMR is not typically used for integration).
- Number of Scans (NS): 1024 to 4096 scans.
 - Expertise & Experience: A large number of scans is required to average the signal and overcome the low natural abundance and sensitivity of the ^{13}C nucleus. The required number will depend on the sample concentration.
- Temperature: 298 K (25 °C).

Data Processing

- Fourier Transformation (FT): The raw data, a Free Induction Decay (FID) signal, is converted into a frequency-domain spectrum. An exponential multiplication (line broadening factor of ~1-2 Hz) is often applied before FT to improve the signal-to-noise ratio at the cost of slight resolution loss.
- Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is then corrected to be flat and at zero intensity.
- Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not present, the solvent peak can be used as a secondary standard (DMSO-d₆ resonates at 39.52 ppm).

Section 4: Data Validation and Potential Pitfalls

A self-validating protocol requires checks for accuracy and potential sources of error.

- Impurity Identification: The synthesis of 4'-methoxy-4-biphenylcarboxylic acid often proceeds via a Suzuki coupling between 4-iodobenzoic acid and 4-methoxyphenylboronic acid.[1]

Incomplete reaction could leave residual starting materials. Compare the acquired spectrum to reference spectra of these precursors to check for purity.

- Solvent Peaks: Always identify the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). Its presence confirms the solvent and it should not be mistaken for an analyte signal.
- Quaternary Carbons: Be aware that quaternary carbons (C-1, C-4, C-1', C-4') often have lower intensity than protonated carbons due to longer relaxation times and the lack of NOE enhancement. Their signals may be weak but are crucial for full structural confirmation.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of 4'-methoxy-4-biphenylcarboxylic acid. A thorough understanding of substituent effects on aromatic chemical shifts allows for the confident assignment of all carbon signals in the molecule. By following a meticulous and well-understood experimental protocol, from sample preparation to data processing, researchers can acquire high-quality, reproducible spectra. This level of analytical rigor is essential for ensuring the identity and purity of this versatile compound in its diverse applications across materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]
- 2. 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid | C14H12O3 | CID 2759552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. ¹³C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- To cite this document: BenchChem. [13C NMR data for 4'-methoxy-4-biphenylcarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302210#13c-nmr-data-for-4-methoxy-4-biphenylcarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com